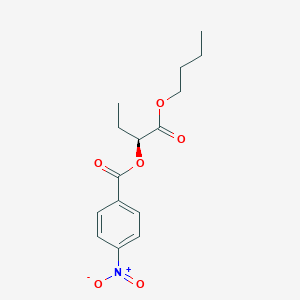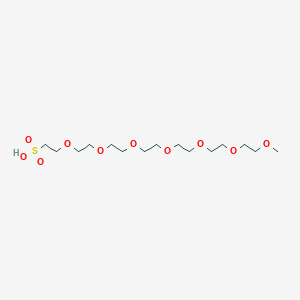
(2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butoxy group, a ketone group, and a nitrobenzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate can be achieved through a multi-step process. One common method involves the esterification of 4-nitrobenzoic acid with (2S)-1-butoxy-1-oxobutan-2-ol. The reaction typically requires the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as increased efficiency, better control over reaction conditions, and scalability. The use of automated systems and advanced reactors can further enhance the production process, ensuring high purity and yield of the final product.
化学反应分析
Types of Reactions
(2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, ethanol solvent.
Reduction: Sodium borohydride or lithium aluminum hydride, tetrahydrofuran solvent.
Substitution: Amines or alcohols, basic or acidic conditions, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of (2S)-1-Butoxy-1-oxobutan-2-yl 4-aminobenzoate.
Reduction: Formation of (2S)-1-Butoxy-1-hydroxybutan-2-yl 4-nitrobenzoate.
Substitution: Formation of various substituted esters or amides depending on the nucleophile used.
科学研究应用
(2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of (2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active moiety, which can then exert its effects on target enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Benzocaine: An ester of p-aminobenzoic acid, used as a local anesthetic.
Procaine: Another ester of p-aminobenzoic acid, used as a local anesthetic.
Tetracaine: A more potent ester of p-aminobenzoic acid, used in ophthalmology and dentistry.
Uniqueness
(2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate is unique due to its specific structural features, including the butoxy group and the ketone group. These features confer distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill. Its potential for modification and derivatization also adds to its versatility and utility in various fields.
属性
CAS 编号 |
921617-62-1 |
|---|---|
分子式 |
C15H19NO6 |
分子量 |
309.31 g/mol |
IUPAC 名称 |
[(2S)-1-butoxy-1-oxobutan-2-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C15H19NO6/c1-3-5-10-21-15(18)13(4-2)22-14(17)11-6-8-12(9-7-11)16(19)20/h6-9,13H,3-5,10H2,1-2H3/t13-/m0/s1 |
InChI 键 |
FTSRIVWYJLAJFW-ZDUSSCGKSA-N |
手性 SMILES |
CCCCOC(=O)[C@H](CC)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
规范 SMILES |
CCCCOC(=O)C(CC)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene](/img/structure/B12619863.png)
![Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane](/img/structure/B12619866.png)
![6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12619874.png)
![[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] hexanoate](/img/structure/B12619882.png)


![(3S,3'aR,8'aS,8'bS)-5-chloro-2'-(3,5-dichlorophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12619899.png)
![4-{[Methyl(phenyl)carbamoyl]amino}-3-nitrobenzene-1-sulfonamide](/img/structure/B12619907.png)
![1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B12619911.png)
![Propan-2-yl 4-[3-(acetyloxy)propyl]piperidine-1-carboxylate](/img/structure/B12619916.png)
![[4-Chloro-6-(trifluoromethyl)pyrimidin-2-YL]acetic acid](/img/structure/B12619923.png)
![2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12619927.png)
![6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2h)-one](/img/structure/B12619939.png)
![N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide](/img/structure/B12619942.png)
